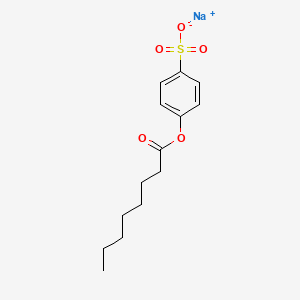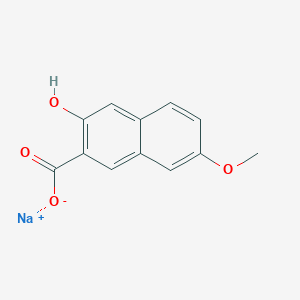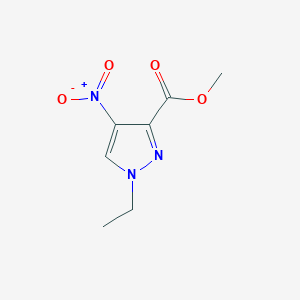
methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
“Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate” is a chemical compound that belongs to the pyrazole family . Pyrazoles are simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis of a similar compound, “1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester”, involves the reaction of Methanol and Thionyl chloride and 4-Nitropyrazole-3-carboxylic acid .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pyrazole derivatives have been investigated for their potential as corrosion inhibitors for metals. For instance, pyranpyrazole derivatives have shown remarkable efficiency in protecting mild steel from corrosion, with applications relevant to industrial pickling processes. These inhibitors form an adsorbed film on the metal surface, significantly reducing corrosion rates. Their performance was validated using various analytical techniques, including gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy, demonstrating a direct correlation between theoretical predictions and experimental results (Dohare et al., 2017).
Antimicrobial and Antioxidant Activities
New pyrazole derivatives have been synthesized and their antimicrobial and antioxidant activities evaluated. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The antioxidant potential of these derivatives was highlighted through their radical scavenging activities, with some compounds performing better than Vitamin C (Şener et al., 2017).
Metal Complex Interactions
Research into Ni(II) complexes with pyrazole-based ligands has provided insights into their interaction with biological macromolecules and cancer cells. These complexes have shown to bind to DNA and proteins through various interactions, suggesting potential applications in the development of antitumor agents. Their cytotoxicities have been assessed against multiple cell lines, revealing their promise as candidates for further therapeutic evaluation (Yu et al., 2017).
Structural and Theoretical Analysis
Structural analyses of pyrazole derivatives through experimental and theoretical studies have contributed to a deeper understanding of their properties. For example, research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has combined experimental data with density functional theory (DFT) calculations, offering insights into molecular interactions and stability. Such studies are crucial for designing molecules with optimized properties for specific applications (Viveka et al., 2016).
Antiproliferative and Anticancer Activities
The synthesis and evaluation of pyrazolo[1,2-b]phthalazinediones have highlighted their potential in the pharmaceutical field, particularly in anticancer research. These compounds have demonstrated antiproliferative efficacy against human hepatic cancer cell lines, indicating their relevance in developing new anticancer therapies (Rashdan et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Eigenschaften
IUPAC Name |
methyl 1-ethyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-9-4-5(10(12)13)6(8-9)7(11)14-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMLRVXGCCXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649465 | |
| Record name | Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-30-1 | |
| Record name | Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



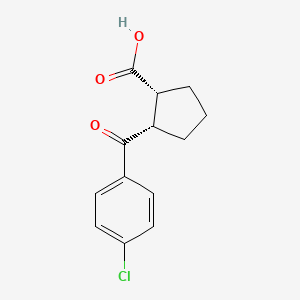
![cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613750.png)
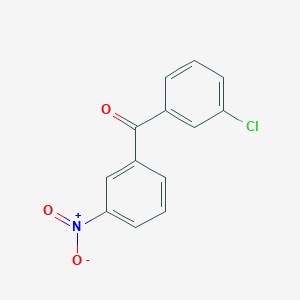
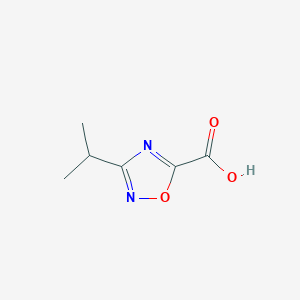
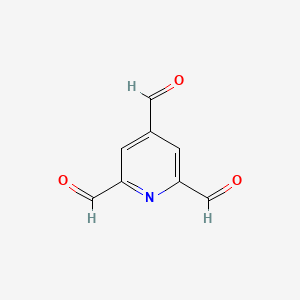
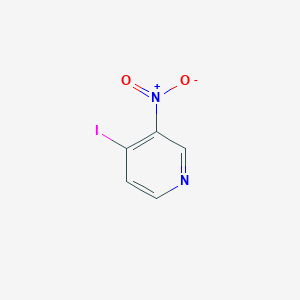
![sodium;5-methyl-1-(2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B1613759.png)
